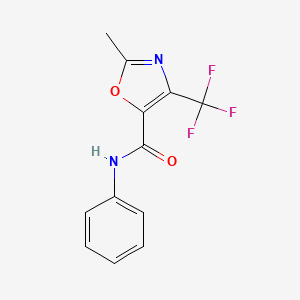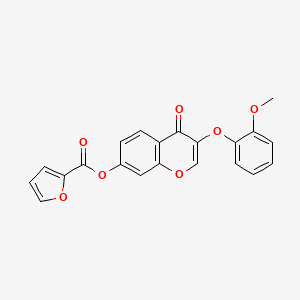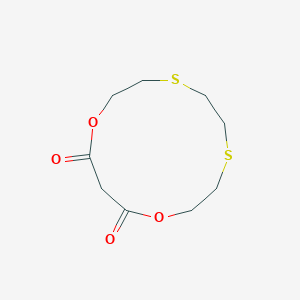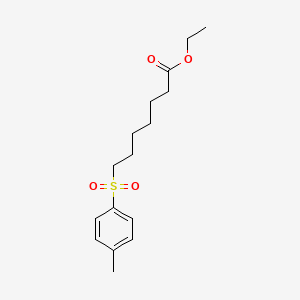![molecular formula C20H26INO2 B14230312 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide CAS No. 824432-10-2](/img/structure/B14230312.png)
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ion, a phenylpropanoyl group, and an iodide ion. Its structure suggests potential utility in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium salt, followed by the introduction of the phenylpropanoyl group through esterification or acylation reactions. The final step involves the quaternization of the pyridine ring with an alkyl halide, such as iodomethane, to form the iodide salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially in the presence of strong nucleophiles.
Scientific Research Applications
1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, while the phenylpropanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide include other pyridinium salts and phenylpropanoyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- Pyridinium chloride
- Phenylpropanoyl chloride
- N-alkylpyridinium salts .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
824432-10-2 |
|---|---|
Molecular Formula |
C20H26INO2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
6-pyridin-1-ium-1-ylhexyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C20H26NO2.HI/c1-18(19-12-6-4-7-13-19)20(22)23-17-11-3-2-8-14-21-15-9-5-10-16-21;/h4-7,9-10,12-13,15-16,18H,2-3,8,11,14,17H2,1H3;1H/q+1;/p-1/t18-;/m1./s1 |
InChI Key |
QBOSAFJSYAPASE-GMUIIQOCSA-M |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCC[N+]2=CC=CC=C2.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
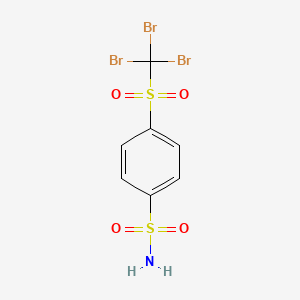
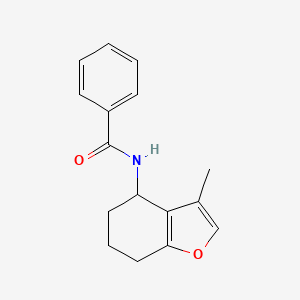

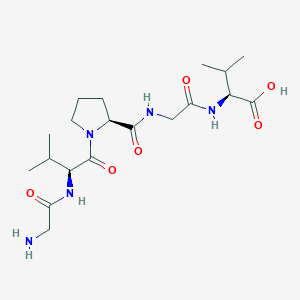
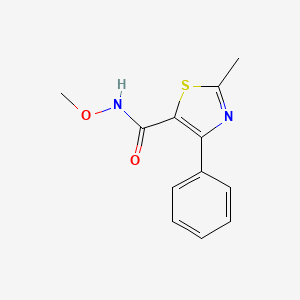

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
